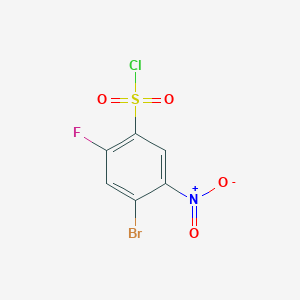

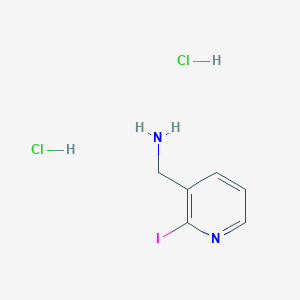

![molecular formula C18H11BrN2OS B2687867 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866038-97-3](/img/structure/B2687867.png)

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

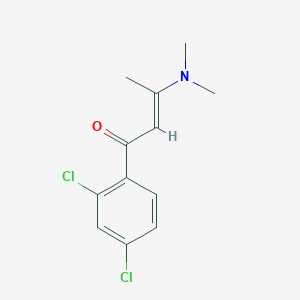

“4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H11BrN2OS . Its average mass is 383.262 Da and its monoisotopic mass is 381.977539 Da .

Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine” consists of a furo[2,3-d]pyrimidine core, which is substituted at the 4-position with a (4-bromophenyl)sulfanyl group and at the 6-position with a phenyl group .Aplicaciones Científicas De Investigación

Antiviral Activity:

- Holy et al. (2002) studied a range of 6-hydroxypyrimidines, including compounds with a methylsulfanyl substitution. These compounds showed antiviral activity against herpes viruses and retroviruses, particularly against HIV-1 and HIV-2. The presence of a sulfur atom in place of oxygen at position 6, as in some derivatives, resulted in lower antiviral activity (Holy et al., 2002).

Synthesis and Structural Analysis:

- Bassyouni and Fathalla (2013) focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. Their study highlights the varied biological activities of pyrimidine nucleus-containing heterocyclic systems, such as antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).

Inhibition of Thymidylate Synthase:

- Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines with a sulfanyl substitution. These compounds were evaluated as potential inhibitors of thymidylate synthase and as antitumor/antibacterial agents. The derivatives with certain phenyl substitutions showed potent inhibitory activity against human thymidylate synthase (Gangjee et al., 1996).

Nonlinear Optical Properties:

- Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for their applications in nonlinear optics (NLO). The study explored the structural parameters, electronic properties, and NLO behavior of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Corrosion Inhibition:

- Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their study revealed that these compounds effectively hindered corrosion, suggesting applications in protective coatings and industrial maintenance (Soltani et al., 2015).

Cytotoxic Activity:

- Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various cancer cell lines. These compounds showed different levels of cytotoxicity, highlighting their potential as chemotherapeutic agents (Stolarczyk et al., 2018).

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFDIBOHGNCSRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

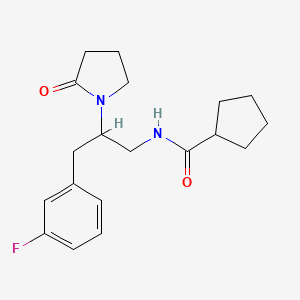

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)

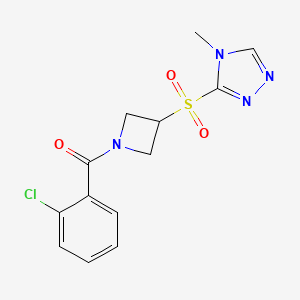

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)

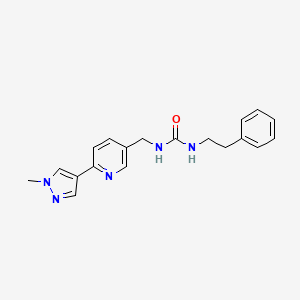

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)

![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)